molecular formula C10H9FN2O2 B2709043 Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 696629-52-4

Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2709043
CAS No.: 696629-52-4
M. Wt: 208.192
InChI Key: RULLNESDHKOFJX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core. The compound is substituted with a fluorine atom at position 3 and a methyl group at position 8, with a methyl ester at position 2. Its CAS number is 923805-80-5, and it has been listed as a discontinued product by suppliers like CymitQuimica .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-4-3-5-13-8(11)7(10(14)15-2)12-9(6)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULLNESDHKOFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be performed under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as solvent-free synthesis and metal-free direct synthesis have been developed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce halogenated derivatives, while oxidation reactions can yield oxygenated compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate. For instance, derivatives of this compound have been evaluated for their effects on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). These studies employed assays such as sulforhodamine B to assess cell viability and proliferation. The findings indicated that certain derivatives exhibited significant growth inhibition in tumor cells while showing minimal cytotoxicity towards non-tumorigenic cells (MCF-12A) .

Compound GI50 Concentration (µM) % Cell Growth in MCF-12A
2e12.5688.62 ± 4.04
2f8.73117.73 ± 3.22
2h4.6782.13 ± 4.78

This table summarizes the growth inhibition effects of selected compounds on both tumor and non-tumor cell lines, emphasizing the selective toxicity towards cancer cells .

Industrial Applications

Beyond its biological significance, this compound holds potential in various industrial applications:

Material Science

Compounds in this class are being investigated for their use in developing new materials with specific electronic or optical properties due to their unique structural characteristics.

Agrochemicals

There is emerging interest in exploring these compounds as potential agrochemical agents due to their biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and methyl groups in the structure can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate with analogous compounds:

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) XLogP3 Key Features Source
This compound 3-F, 8-CH₃ Methyl ~208 (estimated) ~2.8 (estimated) Discontinued; fluorination enhances metabolic stability
Methyl 3-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate 3-Cl, 8-CH₃ Methyl ~224 (estimated) ~3.2 (estimated) Chloro substituent increases lipophilicity
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃ Ethyl 355.12 3.6 Bromo and CF₃ groups enhance reactivity and hydrophobicity
6-Chloro-3-nitro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine 6-Cl, 3-NO₂, 8-pyridinyl None N/A N/A Nitro and pyridinyl groups improve antitrypanosomal activity
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-CH₃, 2-CF₃ Ethyl 272.22 3.6 CF₃ group increases logP; ethyl ester slows hydrolysis

Notes:

  • Fluorine vs. Chlorine: The 3-F substituent in the target compound likely offers better metabolic stability and reduced steric hindrance compared to 3-Cl analogs .
  • Ester Group: Methyl esters (e.g., target compound) are more susceptible to hydrolysis than ethyl esters (e.g., Ethyl 8-bromo-2-CF₃ derivative), impacting bioavailability .
  • Substituent Position: 8-Methyl (target) vs. 8-aryl () substituents influence steric effects and π-π stacking in biological targets .

Commercial and Research Status

  • Ethyl 8-methyl-2-CF₃ and 8-bromo derivatives remain available, emphasizing the demand for trifluoromethyl and bromo-substituted analogs in drug discovery .

Biological Activity

Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 696629-52-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both fluorine and methyl groups. This structural composition is significant as it enhances the compound's reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H9FN2O2
Molecular Weight192.19 g/mol
CAS Number696629-52-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of fluorine enhances the binding affinity to these targets, potentially leading to significant biological effects such as:

  • Antimicrobial Activity : Studies indicate that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties. The compound may inhibit bacterial growth by interfering with essential metabolic processes.
  • Anticancer Properties : Research has shown that similar compounds can inhibit tumor growth by targeting specific oncogenic pathways. For example, derivatives of imidazo[1,2-a]pyridine have demonstrated efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against various cancer cell lines and pathogens. For instance:

  • Anticancer Activity : A derivative showed an IC50 value of 3.9 nM against c-Met kinase, indicating potent inhibitory activity. This suggests that this compound could be a promising candidate for further development in cancer therapeutics .
  • Antimicrobial Activity : The compound's structural analogs have been reported to exhibit significant antimicrobial effects against multidrug-resistant strains of bacteria .

Case Studies

  • Anti-Tuberculosis Activity : A study designed novel imidazo[1,2-a]pyridine derivatives for their anti-tuberculosis properties. Compounds structurally related to this compound showed excellent activity against Mycobacterium tuberculosis with MIC values ranging from 0.05 to 1.5 μM .
  • Cancer Cell Proliferation Inhibition : Another study highlighted that certain derivatives significantly inhibited tumor growth in xenograft models, demonstrating a tumor growth inhibition rate of up to 75% .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the imidazo[1,2-a]pyridine scaffold:

Substituent PositionSubstituent TypeEffect on Activity
C-3FluorineIncreased binding affinity
C-8MethylEnhanced stability and reactivity

The fluorine atom at the C-3 position is particularly crucial for enhancing the compound's interaction with biological targets.

Comparative Analysis

When compared to similar compounds such as Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate and other fluorinated derivatives, this compound stands out due to its unique combination of functional groups that enhance its pharmacological profile.

Similar Compounds Comparison

Compound NameAnticancer ActivityAntimicrobial Activity
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateModerateLow
This compoundHighHigh

The data indicate that the presence of both methyl and fluorine groups in this compound significantly enhances its biological activity compared to its analogs.

Q & A

Q. Key Methodological Steps :

  • Cyclization : React 2-amino-8-methylpyridine with methyl 3-fluoropyruvate under reflux in a polar solvent (e.g., DMF or ethanol).
  • Halogenation : Use fluorinating agents (e.g., NFSI) to introduce fluorine at position 3, if not incorporated during cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields.

How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The methyl group at position 8 appears as a singlet (~δ 2.5–2.7 ppm). The fluorine atom at position 3 causes splitting in adjacent protons (e.g., H-4 and H-1) due to coupling (J ~ 10–15 Hz) .
  • ¹³C NMR : The carbonyl carbon of the ester (C-2) resonates at ~δ 165–170 ppm. Fluorine coupling splits the C-3 carbon into a doublet (¹JCF ~ 250–300 Hz) .

Q. Infrared Spectroscopy (IR) :

  • Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
  • C-F stretch at ~1100–1250 cm⁻¹ .

Q. High-Resolution Mass Spectrometry (HRMS) :

  • Confirm molecular formula (C₁₁H₁₁FNO₂) with an exact mass of 224.0822 g/mol . Deviations >3 ppm require reanalysis of synthetic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.